3,4-Dibromopyridine
Overview
Description
Synthesis Analysis
The synthesis of 3,4-dibromopyridine derivatives involves regioselective reactions and metal-halogen exchanges. For example, the Suzuki cross-coupling reactions of 2,4-dibromopyridine allow the selective synthesis of 4-bromo-2-carbon substituted pyridines under palladium catalysis (Sicre, Alonso-Gómez, & Cid, 2006). Additionally, lithiation of 3,5-dibromopyridine followed by reaction with electrophiles leads to 4-alkyl-3,5-dibromopyridines and further substitution can produce 3,4,5-trisubstituted pyridines (Gu & Bayburt, 1996).
Molecular Structure Analysis
The molecular structure of dibromopyridine derivatives has been analyzed through X-ray diffraction, revealing the cis conformation of Br atoms and slight deformations in the dibromopyridine ring (Bukowska-strzyzewska et al., 1980).
Chemical Reactions and Properties
Dibromopyridine compounds are involved in various chemical reactions, such as radical decarboxylative bromination for the synthesis of bipyridine derivatives and metal-catalyzed substitutions leading to terpyridine complexes (Romero & Ziessel, 1995); (Huo, Arulsamy, & Hoberg, 2011).
Scientific Research Applications
Regioselective Suzuki Cross-Coupling Reactions : 3,4-Dibromopyridine is used in regioselective Suzuki cross-coupling reactions to produce 4-bromo-2-carbon substituted pyridines. This process is crucial for generating compounds that are challenging to prepare by other means. The reactivity is explained by the electrophilic character of the C–Br bonds in the molecule (Sicre, Alonso-Gómez, & Cid, 2006).
Synthesis of β- and δ-Carbolines : It serves as a starting material for the synthesis of β- and δ-carbolines, which are achieved through site-selective Cu-catalyzed double C–N coupling reactions and subsequent annulations. These compounds have significant implications in medicinal chemistry (Hung et al., 2021).
Amination Reactions : 3,4-Dibromopyridine is used in amination reactions to produce diaminopyridines. The course of these aminations provides insights into the mechanisms of reactions with halogenopyridines and the influence of substituents (Streef & Hertog, 2010).
Synthesis of Pyridyl Bromides : It is used in the mono-arylation of 3,5-dibromopyridine to obtain pyridyl bromides, which are key intermediates for generating bioactive compounds. This process involves a palladacycle-catalyzed Suzuki reaction (Zhang et al., 2007).
Preparation of Polymers : 3,4-Dibromopyridine is used in the preparation of polymers with proton-conducting properties and high stability toward oxidation. These polymers have potential applications in various industries (Takei et al., 2012).
Potassium Channel Blocker Studies : It's been found to act as a potent blocker of potassium channels in nerve membranes, providing insights into the mechanism of action and potentially leading to therapeutic applications (Kirsch & Narahashi, 1978).
Neurological Research : 3,4-Dibromopyridine has been studied for its effects on the evoked activity of the pyramidal cell layer of the hippocampus, contributing to our understanding of its impact on neurological processes (Kuhnt & Szente, 1982).
Safety And Hazards
When handling 3,4-Dibromopyridine, personal protective equipment/face protection should be worn . It should not get in eyes, on skin, or on clothing . Dust formation should be avoided and it should be used only under a chemical fume hood . Inhalation and ingestion should be avoided . If swallowed, immediate medical assistance should be sought .
Relevant Papers There are several papers related to 3,4-Dibromopyridine. For instance, one paper discusses the reaction mechanism of aqueous ammonia with 3,4-dibromopyridine . Another paper presents a chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo . These papers provide valuable insights into the chemical properties and potential applications of 3,4-Dibromopyridine.
properties
IUPAC Name |
3,4-dibromopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N/c6-4-1-2-8-3-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZWZGANFCWADD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355746 | |
Record name | 3,4-dibromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromopyridine | |
CAS RN |
13534-90-2 | |
Record name | 3,4-dibromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dibromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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